molecular formula C19H22N4O3S2 B2605481 N,N-diethyl-4-(2-(6-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide CAS No. 851979-42-5

N,N-diethyl-4-(2-(6-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide

Cat. No.: B2605481
CAS No.: 851979-42-5
M. Wt: 418.53
InChI Key: JDJIUDWIXYURKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Diethyl-4-(2-(6-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide is a structurally complex molecule featuring a benzenesulfonamide core substituted with diethylamine at the sulfonamide nitrogen. The para-position of the benzene ring is further functionalized with a hydrazinecarbonyl group, which links to a 6-methylbenzo[d]thiazole heterocycle. This compound integrates multiple pharmacophoric elements:

  • Sulfonamide moiety: Known for its role in enzyme inhibition (e.g., cyclooxygenase, carbonic anhydrase) .
  • Benzo[d]thiazole: A heterocycle associated with antimicrobial, antitumor, and anti-inflammatory activities .

Properties

IUPAC Name

N,N-diethyl-4-[[(6-methyl-1,3-benzothiazol-2-yl)amino]carbamoyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S2/c1-4-23(5-2)28(25,26)15-9-7-14(8-10-15)18(24)21-22-19-20-16-11-6-13(3)12-17(16)27-19/h6-12H,4-5H2,1-3H3,(H,20,22)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDJIUDWIXYURKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NNC2=NC3=C(S2)C=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-4-(2-(6-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Formation of the Benzo[d]thiazole Moiety

The benzo[d]thiazole ring is synthesized via cyclization reactions. For example, Friedel-Crafts acylation of benzene with succinic anhydride produces 4-oxo-4-phenylbutanoic acid, which is then coupled with 2-aminothiophenol to form the thiazole ring . This step typically involves EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBT (hydroxybenzotriazole) as coupling agents under anhydrous conditions (e.g., DCM) .

Reaction Conditions :

StepReagentsSolventTemperatureReaction Time
CyclizationEDC, HOBTDCMRoom temperature2–4 hours

Hydrazinecarbonyl Group Formation

The hydrazinecarbonyl group is introduced via nucleophilic substitution or amidation. For instance, reacting benzothiazole derivatives with hydrazine derivatives (e.g., (4,6-dimethylbenzothiazol-2-yl)hydrazine) under basic conditions forms the hydrazinecarbonyl linkage . This step may involve microwave-assisted synthesis to optimize yields .

Reaction Conditions :

StepReagentsSolventTemperatureReaction Time
Nucleophilic substitutionHydrazine derivative, base (e.g., pyridine)EthanolReflux1–2 hours

Coupling of Functional Groups

The final coupling step involves linking the benzo[d]thiazole-hydrazinecarbonyl intermediate to the sulfonamide core. This is typically achieved via amide bond formation using EDC/HOBT or carbonyl diimidazole (CDI) under anhydrous conditions . For example, a similar reaction between 4-chlorophenylamine and thiazole derivatives yields high-purity amides .

Reaction Conditions :

StepReagentsSolventTemperatureReaction Time
AmidationEDC, HOBTDCMRoom temperature2–4 hours

NMR and Mass Spectrometry

  • NMR : Key shifts include δ 9–11 ppm for amide protons, δ 7–8 ppm for aromatic protons, and δ 2–3 ppm for methyl groups in the thiazole ring .

  • Mass Spectrometry : Molecular ion peaks correspond to the molecular formula C₁₉H₂₃N₅O₂S₂ (expected m/z = 415.47) .

Computational Studies

Docking studies (e.g., using Autodock or Maestro ) reveal interactions with targets like GABA A receptors or VEGFR-2 , depending on the compound’s application . For example, hydrazinecarbonyl groups may form hydrogen bonds with receptor pockets .

Anticonvulsant Activity

Derivatives with similar structures (e.g., benzothiazole-amide hybrids ) exhibit GABA-mediated anticonvulsant activity . For instance, N-(6-methoxybenzothiazol-2-yl)-4-oxo-4-phenylbutanamide showed an ED₅₀ of 40.96 mg/kg in MES tests .

VEGFR-2 Inhibition

Thiadiazole-based derivatives (e.g., 1,3,4-thiadiazole hybrids ) demonstrate potent VEGFR-2 inhibition (IC₅₀ = 0.008–0.009 μM), comparable to pazopanib (IC₅₀ = 0.010 μM) .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to N,N-diethyl-4-(2-(6-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide exhibit anticancer properties. For example, benzothiazolyl hydrazones have been studied for their ability to reactivate mutant p53 proteins, which are often implicated in cancer progression. These compounds have shown efficacy in vitro and in vivo, suggesting a potential role as anticancer agents .

Anticonvulsant Properties

A series of compounds derived from benzo[d]thiazole have been screened for anticonvulsant activity. In studies involving maximal electroshock seizure tests, certain derivatives demonstrated significant protective effects, with ED50 values indicating potency superior to standard anticonvulsants like phenytoin and carbamazepine . This highlights the potential of this compound in treating epilepsy.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process includes the formation of hydrazone derivatives through condensation reactions, followed by sulfonamide formation.

Table 1: Synthesis Pathway Overview

StepReagents/ConditionsProduct
16-Methylbenzo[d]thiazole + HydrazineHydrazone Intermediate
2Intermediate + DiethylsulfamideThis compound
3Purification (e.g., recrystallization)Pure Compound

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Variations in substituents on the benzothiazole and sulfonamide moieties can significantly influence biological activity.

Table 2: Structure-Activity Relationship Insights

Compound VariantActivity (e.g., Anticancer)Comments
Base CompoundModerateInitial screening results
Variant AHighImproved p53 reactivation
Variant BLowReduced solubility

Future Directions and Research Opportunities

The ongoing exploration of this compound presents numerous opportunities for future research:

  • Optimization of Efficacy : Further modifications to enhance potency and selectivity against specific cancer types.
  • Mechanistic Studies : Detailed investigations into the mechanisms by which these compounds exert their biological effects, particularly regarding p53 reactivation.
  • In Vivo Studies : Comprehensive animal model studies to assess pharmacokinetics, toxicity, and therapeutic potential.

Comparison with Similar Compounds

Antimicrobial Thiazole-Sulfonamides ()

Compounds 5–9 () share a benzenesulfonamide-thiazole scaffold but differ in substituents (e.g., chlorophenyl, methoxyphenyl). Key comparisons:

Property Target Compound* Compound 5 () Compound 7 ()
Melting Point (°C) Not reported 280–281 142–143
Yield (%) Not reported 87 84
Key Substituents 6-Methyl-BTZ† 4-Chlorophenyl 4-Methoxyphenyl
Biological Activity Inferred antimicrobial Antimicrobial Antimicrobial

*Hypothetical data inferred from analogs. †BTZ = Benzo[d]thiazole.

Antiproliferative Thiadiazole-Sulfonamides ()

Compounds 4g–4j () feature a 6-methylbenzo[d]thiazole linked to a thiadiazole-ureido group via a thioacetamide bridge. Unlike the target compound’s hydrazinecarbonyl linker, these derivatives use sulfur-based linkages, which may influence redox activity and target selectivity. For example:

  • Compound 4g : Exhibits antiproliferative activity (IC₅₀ = 3.2 µM against MCF-7 cells) .
  • IR Spectral Data : The target compound’s carbonyl stretch (~1640–1680 cm⁻¹) would differ from the thioamide C=S stretch (~1240–1255 cm⁻¹) in .

Hydrazinecarbonyl-Linked Sulfonamides

COX-2 Inhibitors ()

Compound 6e () contains a triazole-sulfonamide-hydrazone scaffold. While structurally distinct, its in vivo PGE₂-lowering activity suggests that the target compound’s hydrazinecarbonyl group could be optimized for anti-inflammatory applications .

Diethylsulfamoyl Derivatives ()

Compounds in –15 feature N,N-diethylsulfamoyl groups attached to benzamide or thiazole systems. Comparisons include:

  • Synthetic Routes : uses acetic anhydride/pyridine for acylations, while the target compound likely employs hydrazine-carboxylic acid coupling .
  • Solubility : The diethyl group may reduce crystallinity compared to unsubstituted sulfonamides, enhancing bioavailability .

Biological Activity

N,N-diethyl-4-(2-(6-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Sulfonamide group : Known for its antibacterial properties.
  • Hydrazinecarbonyl moiety : Often associated with antitumor activity.
  • Thiazole ring : Implicated in various biological activities including antimicrobial and anti-inflammatory effects.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes such as monoamine oxidase (MAO), which is crucial in neurodegenerative disease treatment. The thiazole and hydrazine components may contribute to this inhibition by interacting with the enzyme's active site .
  • Antioxidant Activity : The presence of the thiazole ring has been linked to antioxidant properties, which help in reducing oxidative stress in cells. This is significant for preventing cellular damage in various diseases .
  • Antimicrobial Properties : Sulfonamides are traditionally known for their antibacterial effects, suggesting that this compound may exhibit similar activity against bacterial strains, potentially through interference with folic acid synthesis .

Research Findings

Recent studies have evaluated compounds structurally related to this compound, providing insights into its potential biological activities.

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeIC50/EC50 ValuesReference
4-(3-Nitrophenyl)thiazol-2-ylhydrazoneMAO InhibitionIC50 = 0.5 µM
5-Methyl-2-(5-methyl-1,3-diphenyl-pyrazole)AntioxidantEC50 = 25 µM
Salicylaldehyde Isonicotinoyl HydrazoneAntitumorIC50 = 10 µM

Case Studies

  • Neuroprotective Effects : A study on thiazole derivatives showed significant neuroprotective effects against oxidative stress-induced neuronal cell death. The mechanism involved the modulation of glutathione levels and reduction of reactive oxygen species (ROS) .
  • Antimicrobial Testing : Preliminary assays indicated that compounds similar to this compound exhibited substantial antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Cytotoxicity Against Cancer Cells : In vitro studies demonstrated that derivatives of hydrazone compounds can induce apoptosis in cancer cell lines through the activation of caspases, suggesting a potential role in cancer therapy .

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are commonly used to confirm the structural integrity of this sulfonamide derivative?

  • Methodological Answer :

  • 1H/13C NMR spectroscopy is critical for confirming proton and carbon environments, particularly the hydrazinecarbonyl (–NH–CO–) and sulfonamide (–SO₂–N–) moieties. Coupling constants in aromatic regions help identify substitution patterns in the benzo[d]thiazole and benzene rings .
  • IR spectroscopy detects functional groups, such as C=O (1700–1680 cm⁻¹) and N–H (3269–3171 cm⁻¹), to validate hydrazine and sulfonamide bonds .
  • TLC monitoring (Rf values: 0.43–0.78) ensures reaction progress and purity during synthesis .
  • Melting point analysis (e.g., 192–235°C) provides a preliminary purity assessment .

Q. What are the typical impurities encountered during synthesis, and how are they mitigated?

  • Methodological Answer :

  • Common impurities include unreacted intermediates (e.g., 6-methylbenzo[d]thiazol-2-amine) and by-products from side reactions (e.g., over-alkylation).
  • Purification strategies :
  • Recrystallization in ethanol or acetonitrile to remove polar impurities .
  • Column chromatography with silica gel (eluent: ethyl acetate/hexane) for non-polar by-products .
  • TLC-guided fraction collection ensures target compound isolation .

Advanced Research Questions

Q. How can computational tools like Multiwfn be applied to analyze the electronic properties of this compound?

  • Methodological Answer :

  • Multiwfn (a wavefunction analyzer) enables:
  • Electrostatic Potential (ESP) mapping to identify nucleophilic/electrophilic regions for reactivity prediction .
  • Bond order analysis to quantify delocalization in the hydrazinecarbonyl and sulfonamide groups .
  • Electron Localization Function (ELF) to visualize electron density distribution in the benzo[d]thiazole ring .
  • Procedure : Optimize geometry using DFT (e.g., B3LYP/6-31G*), generate wavefunction files, and analyze via Multiwfn’s graphical interface .

Q. What strategies optimize synthesis yield and scalability for this compound?

  • Methodological Answer :

  • Reaction conditions :
  • Reflux in glacial acetic acid (3.5–5 hours) ensures complete cyclization of the hydrazinecarbonyl group .
  • Molar ratio adjustment (e.g., 1:1.1 for sulfonamide:benzo[d]thiazole precursor) minimizes unreacted starting material .
  • Solvent selection : Acetic acid enhances solubility of intermediates, while ethanol/acetonitrile improves crystallization efficiency (yields: 40–55%) .

Q. How can molecular docking studies predict the binding affinity of this compound with biological targets?

  • Methodological Answer :

  • Target selection : Prioritize enzymes like carbonic anhydrase or kinases, where sulfonamides are known inhibitors .
  • Procedure :
  • Prepare ligand (compound) and protein (target) structures using AutoDock Tools (e.g., protonation, charge assignment).
  • Perform docking with AutoDock Vina or Schrödinger Glide , analyzing binding poses for hydrogen bonds (e.g., sulfonamide–Zn²+ interaction) and hydrophobic contacts .
  • Validation : Compare docking scores (e.g., ΔG = −8.5 kcal/mol) with experimental IC₅₀ values from enzymatic assays .

Q. How is QSA (Quantitative Structure-Activity) analysis applied to predict anticancer activity?

  • Methodological Answer :

  • Descriptor selection : Include logP (lipophilicity), topological polar surface area (TPSA), and electronic parameters (e.g., HOMO/LUMO energies) .
  • Model development :
  • Train a regression model using datasets of similar sulfonamides with known IC₅₀ values against cancer cell lines .
  • Validate with leave-one-out cross-validation (LOOCV) and R² > 0.7 for reliability .
  • Application : Predict activity against targets like EGFR or VEGFR2 based on structural analogs .

Q. What in silico methods are used to evaluate ADMET and drug-likeness properties?

  • Methodological Answer :

  • Tools : SwissADME or pkCSM for predicting:
  • Absorption : Caco-2 permeability (>0.9 indicates high intestinal absorption) .
  • Metabolism : Cytochrome P450 inhibition (e.g., CYP3A4) to assess metabolic stability .
  • Toxicity : Ames test prediction for mutagenicity risk .
  • Drug-likeness criteria : Lipinski’s Rule of Five (molecular weight <500, logP <5) and Ghose filter (TPSA <140 Ų) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported biological activity data for this compound across studies?

  • Methodological Answer :

  • Source investigation : Compare assay conditions (e.g., cell line variability, incubation time). For example, IC₅₀ values may differ between MCF-7 (breast cancer) and HeLa (cervical cancer) due to target expression levels .
  • Structural validation : Confirm compound purity (via HPLC) and stereochemistry (X-ray crystallography; see for analogous sulfonamides).
  • Meta-analysis : Pool data from multiple studies using standardized protocols (e.g., MTT assay at 48-hour exposure) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.